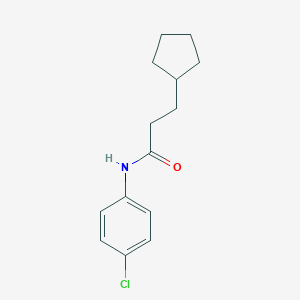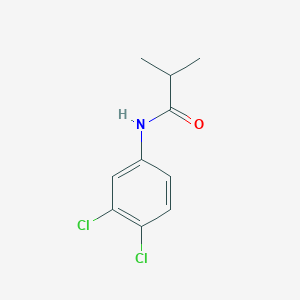
N-(3,4-dichlorophenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-methylpropanamide, commonly known as DCPA, is a herbicide that is widely used in the agricultural industry to control broadleaf weeds. DCPA belongs to the family of acetanilide herbicides and is known for its high selectivity towards weed control.
作用機序
DCPA acts by inhibiting the synthesis of fatty acids in the target plants. It interferes with the activity of the enzyme acetyl-coenzyme A carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic levels of malonyl-coenzyme A, which ultimately kills the plant.
Biochemical and Physiological Effects:
DCPA has been found to have low toxicity to mammals and birds. However, it may cause skin irritation and eye damage in humans. In plants, DCPA has been found to cause chlorosis, necrosis, and stunting of growth.
実験室実験の利点と制限
DCPA is a widely used herbicide in the agricultural industry due to its high selectivity towards weed control. It is also relatively inexpensive and easy to apply. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater.
将来の方向性
1. Development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact.
2. Investigation of the effects of DCPA on soil microorganisms and soil health.
3. Study of the potential of DCPA as a tool for weed management in organic farming systems.
4. Investigation of the mechanisms underlying the selectivity of DCPA towards broadleaf weeds.
5. Study of the potential of DCPA as a tool for weed control in urban environments.
In conclusion, DCPA is a widely used herbicide in the agricultural industry that has been extensively studied for its herbicidal properties and its effects on the environment. It acts by inhibiting the synthesis of fatty acids in the target plants and has low toxicity to mammals and birds. However, its use is limited by its persistence in the environment and its potential to contaminate groundwater. Future research directions include the development of new DCPA derivatives with improved herbicidal properties and reduced environmental impact, investigation of the effects of DCPA on soil microorganisms and soil health, and study of the potential of DCPA as a tool for weed control in urban environments.
合成法
DCPA can be synthesized by reacting 3,4-dichloroaniline with 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields DCPA as a white crystalline solid.
科学的研究の応用
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. DCPA is commonly used in the production of crops such as potatoes, carrots, and onions.
特性
CAS番号 |
882-14-4 |
|---|---|
製品名 |
N-(3,4-dichlorophenyl)-2-methylpropanamide |
分子式 |
C10H11Cl2NO |
分子量 |
232.1 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) |
InChIキー |
VVFDYYARGWIPOT-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
その他のCAS番号 |
882-14-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



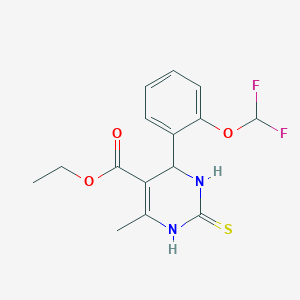
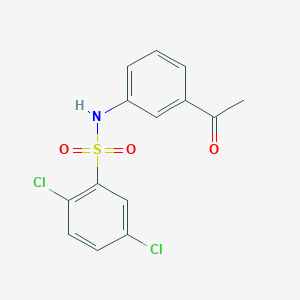
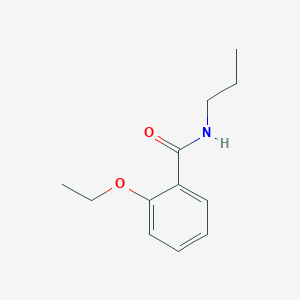
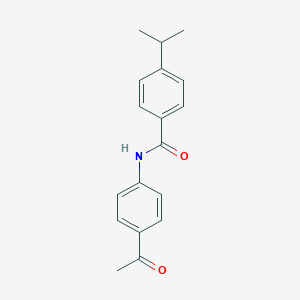
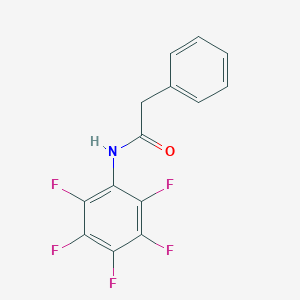
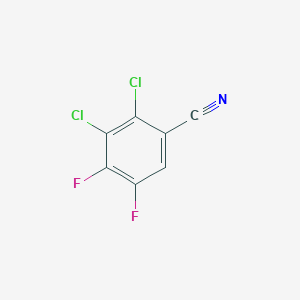
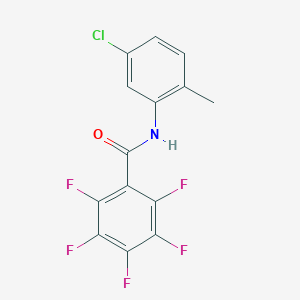
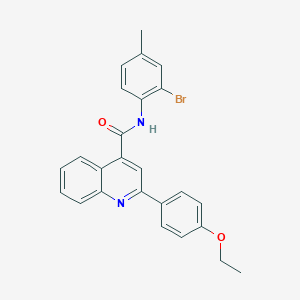
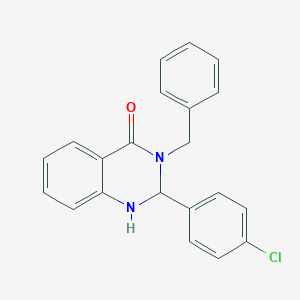
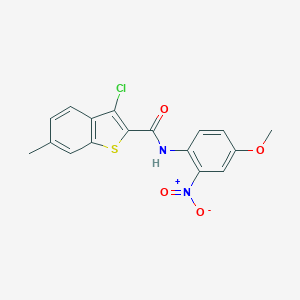
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
